molecular formula C18H18N2O3S B2567265 4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898418-84-3

4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No. B2567265
CAS RN: 898418-84-3
M. Wt: 342.41
InChI Key: SNILKZLRJDTYOP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name. It contains a pyrrolo[3,2,1-ij]quinolin-8-yl group attached to a benzenesulfonamide moiety via a nitrogen atom.

Scientific Research Applications

Radioprotective Applications

Some novel derivatives of 4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide have also been synthesized and evaluated for their radioprotective properties. For instance, compound 6c exhibited radioprotective activity in vivo against γ-irradiation in mice, indicating its potential for protecting against radiation-induced damage. Furthermore, the synthesized compounds were evaluated for their anticancer activity and compounds like 6k, 6j, and 6m showed interesting cytotoxic activity, comparable with the reference drug doxorubicin (Ghorab et al., 2008).

Antimicrobial Applications

The compound and its derivatives have also been investigated for their antimicrobial properties. A series of derivatives were synthesized specifically to act as antimicrobial agents. These compounds, especially 5d, 6, 7, and 14, showed high activity against Gram-positive bacteria. The chemical structures of these compounds were confirmed using spectral data, and their significant antimicrobial activity indicates their potential in the treatment of various bacterial infections (Biointerface Research in Applied Chemistry, 2019).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. As with similar compounds, there may be potential for its use in the development of new drugs .

properties

IUPAC Name

4-methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12-2-5-16(6-3-12)24(22,23)19-15-10-13-4-7-17(21)20-9-8-14(11-15)18(13)20/h2-3,5-6,10-11,19H,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNILKZLRJDTYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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